Bipinnatifidusoside F1
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Overview
Description
Bipinnatifidusoside F1 is a natural compound that is found in various plants. It is a glycoside that has been studied extensively for its potential medicinal properties. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Mechanism Of Action
The mechanism of action of Bipinnatifidusoside F1 is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical And Physiological Effects
Bipinnatifidusoside F1 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using Bipinnatifidusoside F1 in lab experiments is that it is a natural compound, making it a safer alternative to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, making it challenging for large-scale experiments.
Future Directions
There are several future directions for research on Bipinnatifidusoside F1. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to determine its potential use in the treatment of these diseases. Another direction is to investigate its potential use in other areas such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
In conclusion, Bipinnatifidusoside F1 is a promising natural compound that has been studied extensively for its potential medicinal properties. It has anti-inflammatory and anti-cancer effects and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential use in other areas of medicine.
Synthesis Methods
Bipinnatifidusoside F1 can be extracted from various plants such as Selaginella tamariscina, a traditional Chinese medicinal herb. The extraction process involves the use of solvents such as ethanol or methanol to obtain the compound. The extracted compound can then be purified using various chromatography techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
Bipinnatifidusoside F1 has been studied for its potential medicinal properties, particularly in the areas of cancer and inflammation. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for future research.
properties
CAS RN |
125409-60-1 |
---|---|
Product Name |
Bipinnatifidusoside F1 |
Molecular Formula |
C47H80O19 |
Molecular Weight |
949.1 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h21-43,48-60H,1,8-19H2,2-7H3/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1 |
InChI Key |
UYZKHXYACWTLFG-VPURUKEUSA-N |
Isomeric SMILES |
CC(=C)C(CC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
Canonical SMILES |
CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O |
synonyms |
ipinnatifidusoside F1 dammar-25(26)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside |
Origin of Product |
United States |
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